

# YM-430: A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**YM-430** is a novel small molecule that exhibits a dual mechanism of action as both a β1 adrenergic receptor antagonist and a calcium channel blocker.[1] This unique pharmacological profile suggests its potential as an antianginal and antihypertensive agent. This technical guide provides a comprehensive overview of the chemical structure, and known properties of **YM-430**, based on available scientific literature. It includes a summary of its chemical and physical properties, pharmacological data, and a description of the general experimental methodologies relevant to its study. The guide also visualizes the established signaling pathways associated with its dual activities.

## **Chemical Structure and Properties**

**YM-430** is a 1,4-dihydropyridine derivative. Its chemical identity and core properties are summarized in the tables below.

## **Chemical Identification**



| Identifier | Value                                                                                                                               |  |
|------------|-------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name | 3-(4-(((S)-2-hydroxy-3-phenoxypropyl)amino)butyl) 5-methyl (S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |  |
| CAS Number | 153192-22-4                                                                                                                         |  |
| Synonyms   | YM-15430, YM-154301                                                                                                                 |  |

**Physicochemical Properties** 

| Property          | Value        |
|-------------------|--------------|
| Molecular Formula | C29H35N3O8   |
| Molecular Weight  | 553.61 g/mol |
| Exact Mass        | 553.2424     |

## **Pharmacological Properties**

**YM-430** is characterized by its dual antagonism of  $\beta 1$  adrenergic receptors and L-type calcium channels. This combination of activities contributes to its potential therapeutic effects in cardiovascular diseases.

## **Mechanism of Action**

As a  $\beta1$  adrenergic receptor antagonist, **YM-430** competitively inhibits the binding of catecholamines, such as norepinephrine and epinephrine, to  $\beta1$  receptors, which are predominantly found in cardiac tissue. This action leads to a reduction in heart rate and myocardial contractility.

As a calcium channel blocker, **YM-430** inhibits the influx of extracellular calcium into vascular smooth muscle cells and cardiac myocytes by blocking L-type voltage-gated calcium channels. This results in vasodilation and a further decrease in cardiac contractility.

## **Pharmacological Data**



The following table summarizes the available quantitative pharmacological data for YM-430.

| Assay                                                     | Species            | Effect     | IC50              |
|-----------------------------------------------------------|--------------------|------------|-------------------|
| 3,4-Diaminopyridine-<br>induced rhythmic<br>contractions  | Not Specified      | Inhibition | 59.2 nM           |
| Arginine vasopressin-<br>induced ST-segment<br>depression | Rat (anesthetized) | Inhibition | 36.6 mg/kg (p.o.) |

## **Signaling Pathways**

The dual mechanism of action of **YM-430** involves two distinct signaling pathways. The following diagrams illustrate the generally accepted pathways for  $\beta 1$  adrenergic receptor antagonism and L-type calcium channel blockade.





Click to download full resolution via product page

**Diagram 1:** β1 Adrenergic Receptor Antagonism Pathway.





Click to download full resolution via product page

Diagram 2: L-type Calcium Channel Blockade Pathway.

## **Experimental Protocols**

Detailed experimental protocols for **YM-430** are not extensively available in the public domain. The following sections describe general methodologies for key experiments relevant to the characterization of a dual β1 adrenergic receptor and calcium channel antagonist.

## **Receptor Binding Assays**

Objective: To determine the binding affinity (Ki) of **YM-430** for the  $\beta 1$  adrenergic receptor and the L-type calcium channel.

General Protocol (Radioligand Binding):

Membrane Preparation:



- Isolate cell membranes from tissues or cultured cells expressing the target receptor (e.g., rat heart ventricles for β1 receptors, or a cell line overexpressing the L-type calcium channel).
- Homogenize the tissue/cells in a suitable buffer and centrifuge to pellet the membranes.
- Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.

#### Binding Assay:

- In a multi-well plate, combine the membrane preparation with a known concentration of a specific radioligand (e.g., [³H]CGP-12177 for β1 receptors, or [³H]nitrendipine for L-type calcium channels).
- Add increasing concentrations of YM-430 (the competitor ligand).
- Incubate the mixture to allow binding to reach equilibrium.
- Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
- Wash the filters to remove unbound radioligand.

#### Data Analysis:

- Quantify the radioactivity on the filters using a scintillation counter.
- Plot the percentage of specific binding against the concentration of YM-430.
- Calculate the IC50 value (the concentration of YM-430 that inhibits 50% of the specific radioligand binding).
- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

## In Vivo Cardiovascular Studies

Objective: To evaluate the effects of **YM-430** on cardiovascular parameters in an animal model.

General Protocol (Anesthetized Rat Model):



#### · Animal Preparation:

- Anesthetize a rat with an appropriate anesthetic agent.
- Cannulate the trachea for artificial ventilation.
- Insert a catheter into a carotid artery to monitor blood pressure and into a jugular vein for drug administration.
- Place ECG electrodes to record heart rate and rhythm.
- Drug Administration and Monitoring:
  - Administer YM-430 intravenously or orally at various doses.
  - Continuously record blood pressure, heart rate, and ECG throughout the experiment.
  - In some protocols, a specific physiological challenge may be introduced (e.g., administration of a vasoconstrictor like arginine vasopressin) to assess the protective effects of YM-430.

#### Data Analysis:

- Analyze the recorded data to determine the dose-dependent effects of YM-430 on mean arterial pressure, heart rate, and any changes in the ECG waveform (e.g., ST-segment).
- Calculate relevant parameters such as the dose required to produce a certain percentage of inhibition of a challenged response.

## **Synthesis**

The specific synthesis of **YM-430** is not detailed in publicly available literature. However, it belongs to the 1,4-dihydropyridine class of compounds, which are typically synthesized via the Hantzsch dihydropyridine synthesis. This is a multi-component reaction that generally involves the condensation of an aldehyde, two equivalents of a  $\beta$ -ketoester, and ammonia or an ammonium salt.



## Conclusion

YM-430 is a promising pharmacological agent with a dual mechanism of action that targets both  $\beta1$  adrenergic receptors and L-type calcium channels. The available data indicates its potential utility in the management of cardiovascular conditions such as angina and hypertension. Further in-depth studies are required to fully elucidate its pharmacological profile, including detailed binding kinetics, pharmacokinetic and pharmacodynamic properties, and to establish its safety and efficacy in preclinical and clinical settings. This technical guide provides a foundational understanding of YM-430 based on the current scientific literature.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [YM-430: A Technical Guide to its Chemical Structure and Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616335#ym-430-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com